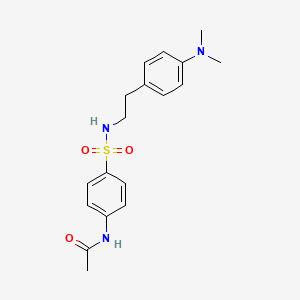
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide” is a chemical compound with the linear formula C17H21N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H21N3O . For a more detailed analysis, a 3D structure or a molecular modeling software would be required.Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
A study by Mella, Fagnoni, and Albini (2004) detailed the photochemically generated 4-(N,N-dimethylamino)phenyl cation's addition to norbornene, resulting in a range of products, including phenylnortricyclene and various 2-exo substituted phenylnorbornanes. This reaction illustrates the compound's role in facilitating access to 'non classical' 2-norbornyl cations, with the outcome influenced by the solvent's basicity/nucleophilicity. This research supports its potential use in organic synthesis and the exploration of reaction mechanisms involving similar compounds M. Mella, M. Fagnoni, A. Albini, 2004.
2. Antimicrobial Activity of Derivatives
Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, including a compound structurally similar to the query chemical. These derivatives were assessed for their antimicrobial properties against various bacterial and fungal strains, although no significant antibacterial activity was observed with the introduction of the benzene ring to the CO–NH group or the SO2–NH moiety. This study contributes to the understanding of how structural modifications impact the biological activity of sulfanilamide derivatives M. Lahtinen et al., 2014.
3. Novel Access to Antibacterial Impurities
Research by Talagadadeevi et al. (2012) outlined the synthesis process of an antibacterial compound, highlighting the formation of an impurity structurally related to the main query compound. This impurity was identified during the synthesis of Sulfamethizole, an antibacterial drug, illustrating the compound's relevance in the context of pharmaceutical manufacturing and quality control G. B. Talagadadeevi et al., 2012.
4. Molecular Docking and Biological Interactions
Bharathy et al. (2021) investigated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids, employing molecular docking analysis to predict its fungal and cancer activities. This study exemplifies the use of computational tools to understand the biological relevance and potential therapeutic applications of compounds with similar structures G. Bharathy et al., 2021.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZCYCSXGCWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



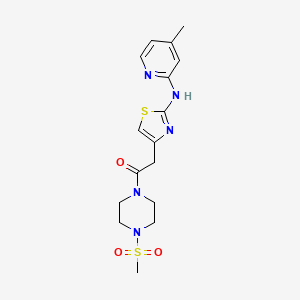
![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)
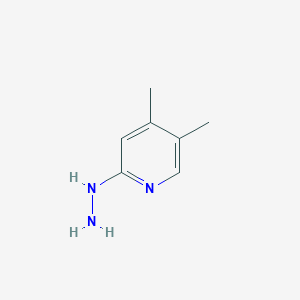
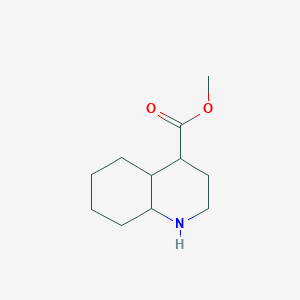
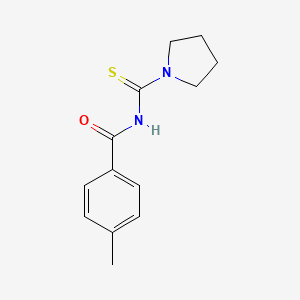
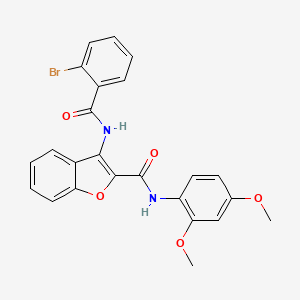
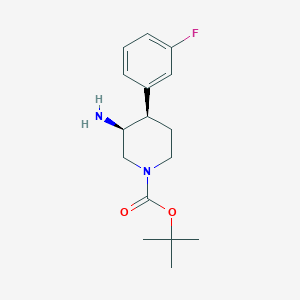


![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)
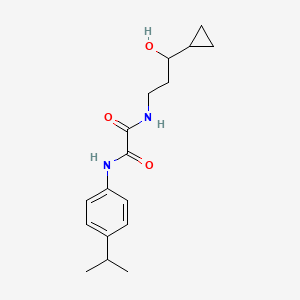
![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)